3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline

Description

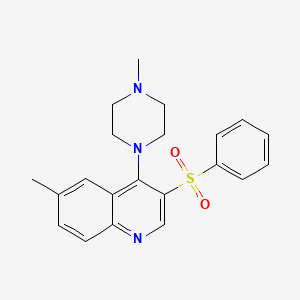

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline is a quinoline-based small molecule featuring three key substituents: a benzenesulfonyl group at position 3, a methyl group at position 6, and a 4-methylpiperazinyl moiety at position 4. Quinoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties. The methyl group at position 6 likely reduces steric hindrance compared to bulkier substituents, optimizing molecular interactions.

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-16-8-9-19-18(14-16)21(24-12-10-23(2)11-13-24)20(15-22-19)27(25,26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLSLRVHCZDIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in CO2 transport.

Mode of Action

It’s known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity. The interaction of the compound with its targets could lead to changes in the biological activity of the target, thereby influencing the physiological processes they are involved in.

Biological Activity

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline is a compound belonging to the class of quinolines, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 4-chloro-6-(4-{4-[(4-methanesulfonylphenyl)methyl]piperazin-1-yl}-1H-pyrazol-5-yl)benzene-1,3-diol

- Molecular Formula : C21H23ClN4O4S

- Molecular Weight : 462.95 g/mol

This compound exhibits properties characteristic of n-arylpiperazines, which often show significant biological activity due to their ability to interact with various biological targets.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, possess notable anticancer activities. In vitro studies have shown that certain quinoline derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer types by inducing apoptosis and inhibiting cell cycle progression. The mechanism may involve the inhibition of sirtuins, which are proteins implicated in cancer cell survival and proliferation .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A498 (Renal Cancer) | 5.0 | Apoptosis induction |

| MDA-MB-468 (Breast Cancer) | 7.5 | Cell cycle arrest |

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. Studies have reported varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. The compound's efficacy may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. It has been reported to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent through the inhibition of inducible nitric oxide synthase (iNOS) .

Case Studies and Research Findings

A comprehensive study involving a series of quinoline derivatives highlighted the structure–activity relationship (SAR) that underpins their biological efficacy. The findings suggest that modifications in the quinoline structure can significantly enhance or diminish biological activity:

- Synthesis and Evaluation : A study synthesized various quinoline derivatives and evaluated their anticancer properties in vitro against several cancer cell lines. The results indicated that specific structural features were crucial for enhancing cytotoxicity .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of these compounds in treating cancer and inflammatory diseases. For example, a derivative exhibited significant tumor growth inhibition in xenograft models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it with analogous quinoline derivatives. Below is a detailed analysis of its similarities and differences with structurally related molecules:

Table 1: Structural and Physicochemical Comparison

Key Observations

Position 3 Substituents: The benzenesulfonyl group in the target compound is shared with other analogs (e.g., ).

Position 4 Substituents :

- The 4-methylpiperazinyl group in the target compound is distinct from 2-methylpiperidinyl () or pyrrolidinyl (). Piperazine derivatives generally exhibit higher basicity and hydrogen-bonding capacity compared to piperidine or pyrrolidine analogs, influencing pharmacokinetics.

Position 6 Substituents :

- The methyl group in the target compound contrasts with chloro () or ethoxy () groups. Chloro substituents enhance electronegativity and steric effects, while ethoxy groups increase hydrophobicity.

Structural Backbone: The dione-containing analog () deviates significantly from the sulfonyl-quinoline scaffold, highlighting the target compound’s uniqueness in retaining a planar aromatic core.

Physicochemical and Functional Implications

- Molecular Weight and Solubility : The target compound (MW 443.55) is lighter than the chloro-fluorophenyl analog (MW 481.98), suggesting better membrane permeability.

- Synthetic Accessibility : The absence of halogens or complex ether linkages (e.g., ethoxy) in the target compound may simplify synthesis compared to derivatives in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.